Regioisomeric Identity: 3-Ethoxy vs. 2-Ethoxy Substitution Confirmed by Distinct InChIKey and SMILES Signatures
The 3‑ethoxy‑4‑isopropylmorpholine (target) and 2‑ethoxy‑4‑isopropylmorpholine (comparator, CAS 13105‑29‑8) are unambiguous regioisomers that can be differentiated by their canonical SMILES and InChIKey strings. The target compound is described by SMILES 'CCOC1COCCN1C(C)C' and InChIKey QJNBHKBIOPERGA‑UHFFFAOYSA‑N, whereas the 2‑ethoxy isomer is described by SMILES 'CCOC1CN(CCO1)C(C)C' and InChIKey UETUQXLPOJZQRP‑UHFFFAOYSA‑N [1]. These orthogonal identifiers enable absolute confirmation of regioisomeric identity during procurement and quality‑control release testing.
Comparator: CCOC1CN(CCO1)C(C)C
| Evidence Dimension | Regioisomeric identity (SMILES / InChIKey) |
|---|---|
| Target Compound Data | SMILES: CCOC1COCCN1C(C)C; InChIKey: QJNBHKBIOPERGA-UHFFFAOYSA-N |
| Comparator Or Baseline | 2-Ethoxy-4-isopropylmorpholine (CAS 13105-29-8): SMILES: CCOC1CN(CCO1)C(C)C; InChIKey: UETUQXLPOJZQRP-UHFFFAOYSA-N |
| Quantified Difference | Different InChIKey; SMILES differ in ethoxy attachment carbon (position 3 vs. position 2 on morpholine ring) |
| Conditions | PubChem database entries; computed canonical SMILES and standard InChIKey |
Why This Matters
Regioisomeric misassignment during procurement can lead to invalid biological screening results; these orthogonal identifiers allow definitive compound verification.
- [1] PubChem CID 45096573 (3-ethoxy isomer) and CID 45096597 (2-ethoxy isomer). National Center for Biotechnology Information, 2025. View Source
